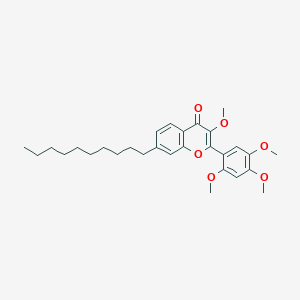
3,2',4',5'-Tetramethoxy-7-decyl-flavone
Numéro de catalogue B8598327
Poids moléculaire: 482.6 g/mol
Clé InChI: ILYUDDZHIAKWTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07601754B2
Procedure details


Boron tribromide (1.0 M solution in DCM) (4.0 ml, 4.06 mmol, 5.0 eq) was added slowly to a solution of 69 (392 mg, 0.81 mmol) in dry DCM (3 ml) at 0° C. under argon. The solution was then stirred overnight and then methanol (5 ml) added slowly. The solution was heated under reflux for 30 min. then concentrated under vacuum. Water (20 ml) was added to the residue and the flask placed in a sonic bath for 5 min. The resulting fine precipitate was filtered off and washed with water (10 ml) then freeze dried to give the flavonol as a red/brown amorphous solid (338 mg, 98%). m.p. decomp >90° C.



Identifiers


|
REACTION_CXSMILES
|
B(Br)(Br)Br.C[O:6][C:7]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][C:12]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:13][CH:14]=2)[O:9][C:8]=1[C:28]1[CH:33]=[C:32]([O:34]C)[C:31]([O:36]C)=[CH:30][C:29]=1[O:38]C.CO>C(Cl)Cl>[OH:6][C:7]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][C:12]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:13][CH:14]=2)[O:9][C:8]=1[C:28]1[CH:33]=[C:32]([OH:34])[C:31]([OH:36])=[CH:30][C:29]=1[OH:38]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
392 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(OC2=CC(=CC=C2C1=O)CCCCCCCCCC)C1=C(C=C(C(=C1)OC)OC)OC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was then stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 30 min.
|
|
Duration
|
30 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (20 ml) was added to the residue
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the flask placed in a sonic bath for 5 min
|
|
Duration
|
5 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting fine precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then freeze dried
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(OC2=CC(=CC=C2C1=O)CCCCCCCCCC)C1=C(C=C(C(=C1)O)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 338 mg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

